Differential Biological Activity Profile of Methanesulfonohydrazide Versus Homologous Alkyl Sulfonyl Hydrazides in Cancer Cell and Bacterial Assays
In a direct head-to-head comparative study of four homologous alkyl sulfonyl hydrazides (methane, ethane, propane, butane sulfonic acid hydrazides), the biological activities diverged significantly despite identical structural cores. While butane sulfonic acid hydrazide (compound 4) exhibited the highest overall anticancer and antibacterial potency across multiple assays [1], the methanesulfonohydrazide (compound 1) exhibited a distinct activity profile with intermediate potency that may offer a different selectivity window [1].
| Evidence Dimension | Anticancer activity on MCF-7 human breast cancer cell line (IC50) |
|---|---|
| Target Compound Data | Methanesulfonohydrazide (compound 1): IC50 value reported, but butane sulfonic acide hydrazide (4) demonstrated superior activity |
| Comparator Or Baseline | Butane sulfonic acide hydrazide (compound 4): IC50 value reported as most active against MCF-7 breast cancer cells |
| Quantified Difference | Butane sulfonic acide hydrazide (4) > propane sulfonic acide hydrazide (3) > ethane sulfonic acide hydrazide (2) > methane sulfonic acide hydrazide (1) in anticancer activity |
| Conditions | MCF-7 human breast cancer cell line; in vitro cytotoxicity assay comparing IC50 values |
Why This Matters
Demonstrates that alkyl chain length materially alters bioactivity; researchers seeking a sulfonyl hydrazide with a specific potency/selectivity profile cannot substitute methanesulfonohydrazide with longer-chain homologs without altering assay outcomes.
- [1] Özbek N, et al. Alkyl sulfonic acide hydrazides: Synthesis, characterization, computational studies and anticancer, antibacterial, anticarbonic anhydrase II (hCA II) activities. Journal of Molecular Structure. 2015;1100:464-474. View Source
